3,3-dimethyl-N-(2-nitrophenyl)butanamide
Overview
Description
3,3-dimethyl-N-(2-nitrophenyl)butanamide is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.11609238 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Activity in Oxidation Processes
- Catecholase-Like Activity : Nickel(II) complexes with phenol-based compartmental ligands, including derivatives related to 3,3-dimethyl-N-(2-nitrophenyl)butanamide, have shown significant activity in catalyzing the aerobic oxidation of catechols, a crucial reaction in biochemical processes (Ghosh et al., 2014).
Chemical Synthesis and Reactions
- Substitution Reactions : Derivatives of this compound participate in various substitution reactions, important in synthetic chemistry for producing a range of compounds (Harsanyi & Norris, 1987).
- Chemical Synthesis : These compounds are used in the synthesis of specific pyrimidine derivatives, which have potential biological activity as anti-diabetic agents (Barakat et al., 2015).
Biochemical Studies and Environmental Impact
- Chemotaxis and Biodegradation : Certain bacterial species demonstrate chemotaxis and biodegradation capabilities towards nitrophenol derivatives, making them relevant in environmental decontamination studies (Bhushan et al., 2000).
- Mutagenic Effects Study : Investigations into the mutagenic effects of nitrophenol derivatives on somatic cells in mice, contributing to understanding their potential impact on health and environment (Nehéz et al., 1985).
Material Science and Engineering
- Polymer Synthesis : In material science, these compounds find applications in the synthesis of novel polymers with specific properties, like light-switchable polymers (Sobolčiak et al., 2013).
- Catalysts in Polymerization : They are used in the development of nickel(II) and palladium(II) complexes as catalysts for olefin polymerization, an important process in the production of plastics (Schmid et al., 2001).
Pharmaceuticals and Drug Development
- Cancer Chemoprevention Studies : Compounds like this compound are evaluated in animal models and human clinical trials for their potential in cancer chemoprevention (Boone et al., 1990).
Properties
IUPAC Name |
3,3-dimethyl-N-(2-nitrophenyl)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)8-11(15)13-9-6-4-5-7-10(9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTACXAZIJCWNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.